Cas no 131211-27-3 (Di-1-adamantylphosphine)
Di-1-adamantylphosphine Chemical and Physical Properties
Names and Identifiers
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- Di(adamantan-1-yl)phosphine
- bis(1-adamantyl)phosphane
- Bis(adamant-1-yl)phosphine
- Diadamantylphosphine
- DI-1-ADAMANTYLPHOSPHINE
- Bis(adamant-1-yl)phosphine, Bis(tricyclo[3.3.1.13,7]dec-1-yl)phosphine
- Di-1-adamantylphosphine,97%
- Di-1-adamantylphosphine 97%
- Bis(1-adamantyl)phosphine, 98%
- Di-1-adamantylphosphine,min.97%
- Di-1-adamantylphosphine, min. 97%
- 131211-27-3
- BIS(ADAMANTAN-1-YL)PHOSPHANE
- SCHEMBL451941
- AKOS016009852
- EN300-7563447
- J-005960
- DB-342480
- CS-W008548
- RRRZOLBZYZWQBZ-UHFFFAOYSA-N
- Phosphine, bis(tricyclo[3.3.1.13,7]dec-1-yl)-
- DTXSID50454433
- DTXCID40405252
- diadamantyl-phosphine
- SY056277
- di(1-adamantyl)phosphine
- C20H31P
- D4781
- MFCD06658117
- F10235
- Di-1-adamantylphosphine, 97%
- diadamantyl phosphine
- SCHEMBL26786767
- Di-1-adamantylphosphine
-
- MDL: MFCD06658117
- Inchi: 1S/C20H31P/c1-13-2-15-3-14(1)8-19(7-13,9-15)21-20-10-16-4-17(11-20)6-18(5-16)12-20/h13-18,21H,1-12H2
- InChI Key: RRRZOLBZYZWQBZ-UHFFFAOYSA-N
- SMILES: P(C12CC3CC(CC(C3)C1)C2)C12CC3CC(CC(C3)C1)C2
Computed Properties
- Exact Mass: 302.21600
- Monoisotopic Mass: 302.216337987g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 21
- Rotatable Bond Count: 2
- Complexity: 340
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 5.3
- Topological Polar Surface Area: 0Ų
Experimental Properties
- Color/Form: Not available
- Melting Point: 176.0 to 180.0 deg-C
- Boiling Point: 407.8±12.0 °C at 760 mmHg
- Flash Point: 200.4±19.6 °C
- PSA: 13.59000
- LogP: 5.60250
- Solubility: Not available
- Sensitiveness: air sensitive
- Vapor Pressure: No data available
Di-1-adamantylphosphine Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Danger
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:UN 2811 6.1/PG 3
- WGK Germany:3
- Hazard Category Code: 23/24/25-36/37/38
- Safety Instruction: S36/37/39
-
Hazardous Material Identification:
- HazardClass:6.1
- PackingGroup:Ⅲ
- Safety Term:S36/37/39-45
- Risk Phrases:R23/24/25
- Storage Condition:Argon filled storage; Storage temperature 2-8 ℃
Di-1-adamantylphosphine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 695823-500MG |
Di-1-adamantylphosphine |
131211-27-3 | 500mg |
¥835.82 | 2023-11-28 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 695823-2G |
Di-1-adamantylphosphine |
131211-27-3 | 2g |
¥3176.09 | 2023-11-28 | ||
| TRC | D495008-2.5mg |
Di-1-adamantylphosphine |
131211-27-3 | 2.5mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D495008-5mg |
Di-1-adamantylphosphine |
131211-27-3 | 5mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D495008-25mg |
Di-1-adamantylphosphine |
131211-27-3 | 25mg |
$ 80.00 | 2022-06-05 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R004320-1g |
Di-1-adamantylphosphine |
131211-27-3 | 97% | 1g |
¥127 | 2024-05-26 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R004320-250mg |
Di-1-adamantylphosphine |
131211-27-3 | 97% | 250mg |
¥51 | 2024-05-26 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D115639-100g |
Di-1-adamantylphosphine |
131211-27-3 | 97% | 100g |
¥6796.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D115639-1g |
Di-1-adamantylphosphine |
131211-27-3 | 97% | 1g |
¥131.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D115639-250mg |
Di-1-adamantylphosphine |
131211-27-3 | 97% | 250mg |
¥52.90 | 2023-09-03 |
Di-1-adamantylphosphine Suppliers
Di-1-adamantylphosphine Related Literature
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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3. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on Di-1-adamantylphosphine
Di-1-adamantylphosphine (CAS No. 131211-27-3): A Versatile Ligand in Modern Catalysis and Material Science
Di-1-adamantylphosphine (CAS No. 131211-27-3), often abbreviated as DAdP, is a highly specialized phosphine ligand with unique structural and electronic properties. Its adamantyl groups confer exceptional steric bulk, making it a valuable tool in transition metal catalysis, polymerization, and advanced material synthesis. This compound has garnered significant attention in recent years due to its ability to stabilize reactive metal centers and enhance selectivity in complex reactions.
The molecular structure of Di-1-adamantylphosphine features two adamantyl moieties bonded to a central phosphorus atom. This configuration creates a three-dimensional steric shield, which is particularly useful in preventing unwanted side reactions in catalytic cycles. Researchers have exploited this property to develop more efficient cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, which are crucial in pharmaceutical and agrochemical manufacturing.
In the field of olefin polymerization, DAdP has shown remarkable performance as a ligand for late transition metal catalysts. Its bulky structure helps control the insertion of monomers, leading to polymers with well-defined microstructures. This capability is particularly relevant to current industry demands for high-performance polyolefins with tailored properties for automotive and packaging applications.
The thermal and chemical stability of Di-1-adamantylphosphine makes it suitable for harsh reaction conditions that would degrade conventional phosphine ligands. This characteristic has opened new possibilities in C-H activation chemistry, a hot topic in modern organic synthesis. Many research groups are investigating DAdP-based catalysts for direct functionalization of inert C-H bonds, a transformation that could revolutionize synthetic methodologies.
Beyond catalysis, Di-1-adamantylphosphine has found applications in materials science. Its incorporation into metal-organic frameworks (MOFs) has produced materials with unique porosity and selectivity profiles. These advanced materials show promise for gas storage, molecular separation, and heterogeneous catalysis applications that align with current sustainability initiatives.
The electronic properties of DAdP have also been exploited in photocatalysis and electrocatalysis. Recent studies demonstrate its effectiveness in visible-light-driven reactions and CO2 reduction, addressing pressing environmental challenges. These applications position Di-1-adamantylphosphine as a key player in developing green chemistry solutions.
Synthetic accessibility is another advantage of Di-1-adamantylphosphine. While the adamantyl groups might suggest synthetic complexity, established protocols allow for efficient preparation from commercially available starting materials. This accessibility has contributed to its growing adoption in both academic and industrial settings.
In the context of drug discovery, the unique steric profile of DAdP has enabled the development of novel metal-based therapeutics. Researchers are exploring its use in designing targeted anticancer agents that leverage the distinctive coordination chemistry enabled by this ligand.
The commercial availability of Di-1-adamantylphosphine (CAS No. 131211-27-3) has expanded in recent years, reflecting its increasing importance in various chemical disciplines. Suppliers typically offer it as a white crystalline solid that requires handling under inert atmosphere due to its sensitivity to oxidation, though it remains stable when properly stored.
Future research directions for DAdP include its application in asymmetric catalysis and the development of chiral variants of the ligand. The current focus on enantioselective synthesis in pharmaceutical manufacturing makes this a particularly promising area for further investigation.
From a mechanistic perspective, the behavior of Di-1-adamantylphosphine in catalytic systems continues to yield fascinating insights. Advanced spectroscopic techniques and computational studies are revealing how its steric and electronic properties influence reaction pathways, contributing to fundamental understanding in organometallic chemistry.
The versatility of Di-1-adamantylphosphine ensures its ongoing relevance across multiple chemical disciplines. As research pushes toward more sustainable and efficient chemical processes, this unique phosphine ligand will likely play an increasingly important role in developing next-generation catalytic systems and functional materials.
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